molecular formula C13H22ClNO2 B1478840 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2097962-67-7

3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

Cat. No.: B1478840
CAS No.: 2097962-67-7
M. Wt: 259.77 g/mol
InChI Key: JPQYKJYEFSCEAL-UHFFFAOYSA-N
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Description

3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one (CAS 2097962-67-7) is a synthetic organic compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol . It is characterized by a complex bicyclic structure incorporating an octahydro-2H-isoindole core, which may be of significant interest in early-stage pharmaceutical research and chemical synthesis . The compound is supplied with a minimum purity of 95% and requires storage at -20°C for long-term stability . While the specific biological targets and detailed mechanisms of action for this particular molecule are not yet elucidated in the available scientific literature, its structural features are consistent with compounds explored in medicinal chemistry. Researchers are investigating novel synthetic molecules to understand their interactions with various biological systems . This compound is presented as a valuable chemical intermediate or a reference standard for use in method development and discovery chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this material with appropriate safety precautions, as its complete toxicological profile has not been fully established.

Properties

IUPAC Name

1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-17-10-13-6-3-2-4-11(13)8-15(9-13)12(16)5-7-14/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQYKJYEFSCEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one , with the CAS number 2097962-67-7 , has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol
CAS Number: 2097962-67-7

The compound features a chloro group and an isoindole structure, which is known for its diverse biological activities. The methoxymethyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one exhibit antimicrobial properties. For instance, derivatives of isoindoles have shown effectiveness against various bacteria and fungi, suggesting that this compound may possess similar activities.

A study on isoindole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Isoindole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that certain isoindoles can induce apoptosis in tumor cells, leading to reduced viability .

Table 1 summarizes the cytotoxic effects observed in various studies:

CompoundCell Line TestedIC50 (µM)Reference
Isoindole Derivative AHeLa15
Isoindole Derivative BA54920
3-Chloro CompoundMCF7TBDCurrent Study

The mechanism by which 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It might interact with specific receptors, altering cellular responses.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, leading to disruptions in replication and transcription processes.

Study on Antimicrobial Activity

In a comparative study, several isoindole derivatives were tested against Helicobacter pylori, demonstrating effective urease inhibition comparable to standard treatments . This suggests that 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one could be explored further for its potential as an antimicrobial agent.

Cytotoxicity Assessment

A recent investigation assessed the cytotoxicity of various isoindole derivatives on human cancer cell lines, including breast (MCF7) and lung (A549) cancers. The results indicated that modifications in the isoindole structure significantly influenced cytotoxic potency, warranting further exploration of this compound's structure–activity relationship .

Scientific Research Applications

The compound 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one (CAS Number: 2097962-67-7) is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

The structure of 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one features a chloro group, an isoindole moiety, and a propanone functional group, which may contribute to its biological activity.

Medicinal Chemistry

This compound has been studied for its potential antidepressant and anxiolytic properties. The isoindole structure is known for its ability to interact with neurotransmitter systems, making it a candidate for developing new treatments for mood disorders.

Case Study: Antidepressant Activity

A study exploring the effects of similar isoindole derivatives demonstrated significant serotonin reuptake inhibition, suggesting that modifications like those in 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one could enhance efficacy against depression .

Neuropharmacology

Research indicates that compounds with isoindole frameworks can modulate GABAergic activity, potentially leading to therapeutic effects in anxiety and seizure disorders.

Case Study: GABA Modulation

In vitro studies have shown that related compounds increase GABA receptor activity, which may be relevant for developing anxiolytics . The unique structure of 3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one could provide similar benefits.

Synthesis of Novel Compounds

The compound can serve as an intermediate in synthesizing more complex molecules, particularly those targeting the central nervous system (CNS).

Application Example: Synthesis Pathways

Chemists have utilized derivatives of isoindoles to create libraries of compounds for high-throughput screening in drug discovery processes . The presence of the chloro group may facilitate further chemical modifications.

Hazard Information

Hazard TypeDescription
ToxicityPotentially harmful if ingested or inhaled
Skin ContactMay cause irritation

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-1-(thiophen-2-yl)propan-1-one (CAS: 898772-41-3)

  • Structure : Aromatic ketone with a thiophene ring instead of the bicyclic isoindole system.
  • Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst) .
  • Reactivity: The electron-rich thiophene ring enhances electrophilic substitution, whereas the chloro-propanone moiety may undergo nucleophilic displacement.
  • Applications : Likely used as a precursor in heterocyclic chemistry or pharmaceuticals.

5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one (CAS: 1225386-83-3)

  • Structure : Indole-derived ketone with a propan-2-ylidene substituent and a chloro group.
  • Properties : Molecular weight 232.51 g/mol; crystalline powder stored at room temperature.
  • Applications : Pharmaceutical intermediate, possibly in kinase inhibitors or antitumor agents .

1-(3-Methyl-1H-indol-2-yl)propan-1-one (CAS: 859954-23-7)

  • Structure : Indole-based ketone with a methyl group at the 3-position.
  • Synthesis : Multiple synthetic routes reported, focusing on indole functionalization and ketone coupling .
  • Reactivity : The indole nitrogen may participate in hydrogen bonding, influencing solubility and biological activity.

3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one

  • Structure : Hybrid molecule combining indole, isopropylphenyl, and imidazole groups.
  • Relevance: Demonstrates the versatility of propanone derivatives in multi-target drug design, such as kinase inhibition or GPCR modulation .

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Octahydroisoindole Chloro-propanone, methoxymethyl Not reported Unknown (potential AEMs*)
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Chloro-propanone ~186.65 Heterocyclic synthesis
5-Chloro-3-(propan-2-ylidene)-dihydroindol Indole Chloro, propan-2-ylidene 232.51 Pharmaceutical intermediates
1-(3-Methyl-1H-indol-2-yl)propan-1-one Indole Methyl, propanone 187.24 Drug discovery

*AEMs: Anion exchange membranes (hypothetical, based on ’s discussion of structural impacts on membrane performance).

Preparation Methods

Preparation of the Chloro-Propanone Moiety

A common approach to prepare chloro-substituted propanones involves halogenation of the corresponding hydroxy or keto precursors. For example, 3-chloro-1-propanol derivatives can be synthesized via acid-catalyzed substitution of 1,3-propanediol with hydrochloric acid, using catalysts such as benzenesulfonic acid to improve yield and selectivity while minimizing over-chlorination and toxic byproducts.

Key Reaction Conditions:

Step Reagents Conditions Outcome
1 1,3-propanediol + partial HCl + benzenesulfonic acid Stirring, 80-100 °C, 3 hours Partial chlorination to intermediate
2 Additional HCl Heating at 90 °C, 10 hours Complete conversion to 3-chloro-1-propanol

This method achieves over 95% yield with high conversion and operational safety.

Functionalization of the Isoindoline Core

The octahydro-2H-isoindoline ring system can be prepared via hydrogenation or cyclization strategies from quinoline or related heterocycles, followed by selective substitution at the 3a-position. The methoxymethyl substituent is typically introduced via alkylation reactions using methoxymethyl halides or related electrophiles.

Coupling of the Chloro-Propanone with the Isoindoline Derivative

The final coupling step involves nucleophilic substitution or amide formation between the isoindoline nitrogen and the chloropropanone moiety. This can be performed under controlled conditions to avoid side reactions.

Enzymatic and Catalytic Methods

A notable enzymatic method for preparing optically active chloro-substituted propanol derivatives involves enzymatic reduction using alcohol dehydrogenases (ADHs), which can provide stereocontrol. Though this example is for a thienyl derivative, similar approaches could be adapted for the isoindoline system.

Enzymatic Reduction Process:

Component Amount/Condition
Substrate (3-chloro-1-(thien-2-yl)propan-1-one) 10 μmol
NADP (cofactor) 0.2 μmol
Alcohol dehydrogenase 0.58 mg protein
Buffer (50 mM NaH2PO4, pH 5, 10% 2-propanol) 1 mL
Temperature 30 °C
Reaction Time 60 min

The reaction is stopped with concentrated HCl, proteins are removed by centrifugation, and the product is extracted by solvents such as toluene or ethyl acetate.

Purification and Analysis

After synthesis, the product is typically purified by extraction, distillation, or chromatographic methods. Suitable solvents for extraction include toluene, methylene chloride, butyl acetate, diisopropyl ether, methyl tert-butyl ether (MTBE), and ethyl acetate.

Quantitative and enantiomeric purity analyses are conducted by high-performance liquid chromatography (HPLC), which can differentiate between starting materials and products and determine enantiomeric excess (ee) values depending on the stationary and mobile phases used.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes/Advantages
Chloro-propanone synthesis Acid-catalyzed reaction of 1,3-propanediol with HCl using benzenesulfonic acid catalyst at 80-100 °C High yield (>95%), prevents over-chlorination, low toxicity byproducts
Isoindoline core functionalization Hydrogenation or cyclization followed by alkylation with methoxymethyl halides Enables regioselective substitution
Coupling step Nucleophilic substitution or amide bond formation under controlled conditions Maintains stereochemical integrity
Enzymatic stereoselective reduction Use of alcohol dehydrogenase with NADP cofactor at 30 °C for 60 min Produces optically active products, mild conditions
Purification Extraction with solvents (toluene, ethyl acetate), distillation Efficient recovery, scalable
Analysis HPLC for concentration and enantiomeric excess determination Accurate quantification and purity check

Research Findings and Practical Considerations

  • The use of benzenesulfonic acid as a catalyst in the chlorination step significantly improves reaction efficiency and environmental safety by minimizing hazardous waste.
  • Enzymatic methods offer stereochemical control, which is critical for pharmaceutical applications where enantiopurity impacts efficacy and safety.
  • Multiple extraction steps enhance product recovery and purity.
  • Reaction parameters such as temperature, catalyst loading, and reaction time are optimized to balance conversion rate and selectivity.
  • The described methods are compatible with industrial scale-up due to operational simplicity and safety.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxymethyl (δ ~3.3 ppm for OCH₃) and isoindole ring protons (δ 1.2–2.8 ppm for octahydro protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or methoxymethyl groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times correlate with hydrophobicity .

How can crystallographic data be refined using SHELX software to resolve structural ambiguities?

Q. Advanced

  • Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) for accurate electron density maps. Deposit raw data with the CCDC (e.g., CCDC 1505246) .
  • SHELXL refinement : Apply constraints for octahydro-isoindol ring geometry and anisotropic displacement parameters. Use the TWIN command for twinned crystals .
  • Validation : Check R-factor convergence (target: R₁ < 0.05) and validate with tools like PLATON to detect missed symmetry or disorder .

What computational methods aid in designing derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding affinities at target sites (e.g., monoamine transporters) .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxymethyl vs. halogen groups) on bioactivity using Gaussian or COSMO-RS .
  • Metabolic stability prediction : Tools like StarDrop assess susceptibility to hepatic oxidation (e.g., CYP450-mediated demethylation) .

What are the critical considerations for selecting catalysts in Friedel-Crafts acylation steps during synthesis?

Q. Basic

  • Acid strength : AlCl₃ is preferred for electron-deficient aromatics, while milder FeCl₃ may reduce over-acylation .
  • Solvent compatibility : Dichloromethane or nitrobenzene enhances electrophile activation but requires post-reaction quenching (e.g., ice/HCl) .
  • Catalyst loading : Typical AlCl₃ ratios are 1.2–1.5 eq. to substrate; excess can lead to tar formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

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